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molecular formula C9H7FN2O2 B8471150 N-(2-propyn-1-yl)-4-fluoro-2-nitroaniline

N-(2-propyn-1-yl)-4-fluoro-2-nitroaniline

Cat. No. B8471150
M. Wt: 194.16 g/mol
InChI Key: VNUOBXPSXRPSJY-UHFFFAOYSA-N
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Patent
US05661108

Procedure details

To a stirred solution of 15.0 grams (0.094 mole) of 2,5-difluoronitrobenzene in 250 mL of dioxane was added 100 mL of triethylamine, followed by 7.3 grams (0.132 mole) of 2-propyn-1-ylamine. The reaction mixture was then warmed to reflux, where it was stirred for about four hours, then cooled to ambient temperature and poured into cold water. The resultant solid precipitate was collected by filtration and dried, yielding 10.0 grams of N-(2-propyn-1-yl)-4-fluoro-2-nitroaniline. The NMR spectrum was consistent with the proposed structure.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].C(N(CC)CC)C.[CH2:19]([NH2:22])[C:20]#[CH:21].O>O1CCOCC1>[CH2:19]([NH:22][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10])[C:20]#[CH:21]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
7.3 g
Type
reactant
Smiles
C(C#C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
where it was stirred for about four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
The resultant solid precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C#C)NC1=C(C=C(C=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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